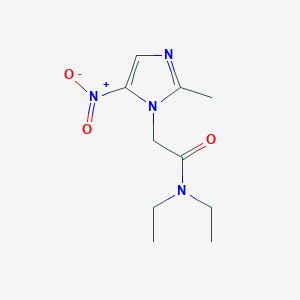![molecular formula C18H20ClNOS B5755468 3-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)propanamide](/img/structure/B5755468.png)
3-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)propanamide, commonly known as CPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPIP is a thioamide derivative that exhibits unique properties and has been extensively studied for its mechanism of action and biochemical effects.
Mechanism of Action
CPIP has been shown to modulate the activity of TRPV1 channels, which are involved in the transmission of pain signals. CPIP acts as a competitive antagonist of TRPV1 channels, blocking their activity and reducing pain signaling. Additionally, CPIP has been shown to have an allosteric effect on TRPV1 channels, further modulating their activity.
Biochemical and Physiological Effects:
CPIP has been shown to reduce pain signaling in animal models, making it a potential candidate for the development of new pain medications. Additionally, CPIP has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in response to injury or infection.
Advantages and Limitations for Lab Experiments
CPIP has several advantages for use in laboratory experiments. It is a highly specific and potent TRPV1 antagonist, making it a valuable tool for studying pain signaling pathways. However, CPIP has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of CPIP. One potential application is in the development of new pain medications that target TRPV1 channels. Additionally, CPIP could be used in the study of other ion channels and their role in pain signaling pathways. Further research is needed to fully understand the mechanism of action and potential applications of CPIP.
Synthesis Methods
The synthesis of CPIP involves the reaction of 4-chlorobenzenethiol with 4-isopropylaniline in the presence of a base, followed by the addition of 3-bromopropionyl chloride. The resulting product is then purified using column chromatography to obtain CPIP in its pure form.
Scientific Research Applications
CPIP has been widely used in scientific research due to its potential applications in various fields. It has been studied for its effects on the nervous system, specifically its ability to modulate the activity of TRPV1 channels. CPIP has also been used in the study of pain signaling pathways and the development of new pain medications.
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(4-propan-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-13(2)14-3-7-16(8-4-14)20-18(21)11-12-22-17-9-5-15(19)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDBREONKKVRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B5755394.png)

![2-methyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755404.png)



![5-[(2,5-dichlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5755439.png)

![3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5755455.png)
![N-(4-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5755457.png)
![N-(2-aminoethyl)-3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5755482.png)
![N-cycloheptylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5755486.png)
